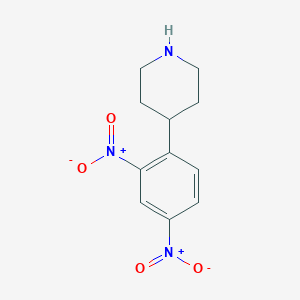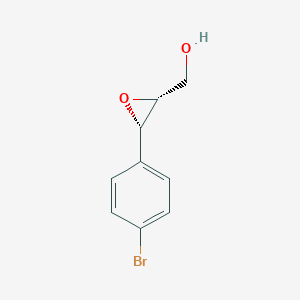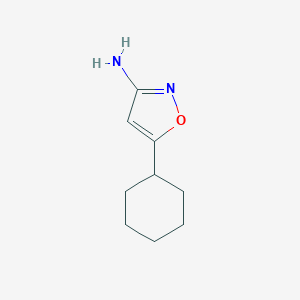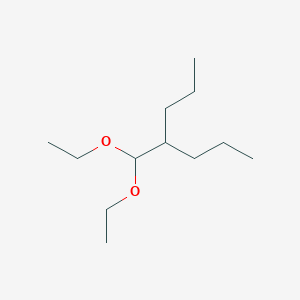
3,6-Dimethylmorpholine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylmorpholine-2,5-dione, also known as DMDMD or Meldrum's acid, is a cyclic compound with a unique structure that has been widely used in scientific research due to its versatile properties. This compound has been studied for its synthetic applications, mechanism of action, and biochemical and physiological effects. In
Mechanism of Action
3,6-Dimethylmorpholine-2,5-dione acts as a nucleophile in many reactions due to its acidic hydrogen atom and the presence of two carbonyl groups. It can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines. 3,6-Dimethylmorpholine-2,5-dione has also been shown to undergo ring-opening reactions to form acyclic compounds.
Biochemical and Physiological Effects:
3,6-Dimethylmorpholine-2,5-dione has not been studied extensively for its biochemical and physiological effects. However, some studies have shown that 3,6-Dimethylmorpholine-2,5-dione can inhibit the growth of cancer cells and has anti-inflammatory properties. Further studies are needed to fully understand the biochemical and physiological effects of 3,6-Dimethylmorpholine-2,5-dione.
Advantages and Limitations for Lab Experiments
3,6-Dimethylmorpholine-2,5-dione has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. Additionally, 3,6-Dimethylmorpholine-2,5-dione has a long shelf life and can be stored at room temperature. However, 3,6-Dimethylmorpholine-2,5-dione is highly sensitive to moisture and should be stored in a dry environment. Additionally, 3,6-Dimethylmorpholine-2,5-dione can be hazardous if not handled properly and should be used with caution.
Future Directions
There are several future directions for the use of 3,6-Dimethylmorpholine-2,5-dione in scientific research. One potential application is the synthesis of new heterocyclic compounds for use in drug discovery. Additionally, 3,6-Dimethylmorpholine-2,5-dione could be used as a reagent for the synthesis of new materials with unique properties. Further studies are also needed to fully understand the biochemical and physiological effects of 3,6-Dimethylmorpholine-2,5-dione.
Synthesis Methods
The synthesis of 3,6-Dimethylmorpholine-2,5-dione involves the reaction of malonic acid with acetone in the presence of an acid catalyst. The reaction yields a white crystalline solid that can be purified through recrystallization. This synthesis method is relatively simple and has been widely used in laboratory settings.
Scientific Research Applications
3,6-Dimethylmorpholine-2,5-dione has been extensively used in scientific research due to its versatile properties. It has been used as a building block for the synthesis of various organic compounds, including β-lactams, pyrimidine derivatives, and α-amino acids. Additionally, 3,6-Dimethylmorpholine-2,5-dione has been used as a reagent for the synthesis of heterocyclic compounds, such as pyrazoles and isoxazoles.
properties
CAS RN |
118363-62-5 |
|---|---|
Product Name |
3,6-Dimethylmorpholine-2,5-dione |
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3,6-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8) |
InChI Key |
VVCGOQDXURYHJV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(C(=O)N1)C |
Canonical SMILES |
CC1C(=O)OC(C(=O)N1)C |
synonyms |
2,5-Morpholinedione,3,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)




